
(-)-Pseudoephedrine
Overview
Description
(-)-Pseudoephedrine (PSE) is a naturally occurring alkaloid derived from Ephedra species, such as Ephedra sinica (Ma Huang). It is a stereoisomer of ephedrine (E), sharing the same molecular formula (C₁₀H₁₅NO) but differing in spatial configuration . PSE primarily acts as a sympathomimetic agent, stimulating α- and β-adrenergic receptors indirectly via norepinephrine release. It is widely used as a nasal decongestant and bronchodilator due to its vasoconstrictive and mild central nervous system (CNS) effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
(-)-Pseudoephedrine can be synthesized through several methods. One common synthetic route involves the reduction of (-)-ephedrine using a suitable reducing agent such as lithium aluminum hydride. The reaction is typically carried out in an anhydrous solvent like diethyl ether under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves the extraction of the compound from Ephedra plant species. The extraction process includes maceration of the plant material, followed by solvent extraction using ethanol or methanol. The crude extract is then purified through crystallization or chromatography to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions
(-)-Pseudoephedrine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form norephedrine using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to methamphetamine using reducing agents such as red phosphorus and iodine.
Substitution: this compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Red phosphorus and iodine in a solvent like hydriodic acid.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Norephedrine
Reduction: Methamphetamine
Substitution: Various substituted pseudoephedrine derivatives
Scientific Research Applications
Pharmacological Overview
(-)-Pseudoephedrine acts primarily as an alpha and beta adrenergic agonist , leading to vasoconstriction and reduced nasal congestion. Its mechanism involves the stimulation of adrenergic receptors, particularly the alpha-1 receptors, which results in the shrinkage of swollen nasal mucous membranes and alleviation of sinus pressure .
Key Pharmacological Properties:
- Decongestant Activity : Effective in treating nasal and sinus congestion associated with colds and allergies.
- Bronchodilation : Exhibits bronchodilator properties, making it useful in respiratory conditions.
- Sympathomimetic Effects : Can increase heart rate and blood pressure, contributing to its stimulant effects .
Nasal Congestion Relief
This compound is primarily used as a decongestant for:
- Nasal congestion due to upper respiratory infections.
- Sinus congestion and pressure relief.
- Allergic rhinitis management .
Other Clinical Applications
Beyond nasal congestion, this compound has been explored for various other medical uses:
- Orthostatic Hypotension : Limited use in treating conditions like postural orthostatic tachycardia syndrome (POTS) and refractory hypotension in intensive care settings .
- Priapism Treatment : Anecdotal evidence supports its use as a prophylactic for recurrent priapism due to its sympathetic action .
- Appetite Suppression : Investigated for obesity treatment; however, clinical data supporting efficacy are minimal and potential cardiovascular risks limit its use .
Performance Enhancement in Sports
This compound has been used in sports for its stimulant properties. Research indicates that while therapeutic doses do not enhance performance significantly, higher doses (≥180 mg) may improve athletic performance by increasing heart rate and reducing fatigue . However, the effects are considered marginal compared to other stimulants like caffeine.
Safety and Adverse Effects
The safety profile of this compound is significant due to potential side effects:
- Cardiovascular Risks : Increased blood pressure and heart rate can pose risks, especially in individuals with pre-existing conditions.
- Central Nervous System Effects : Insomnia and anxiety are noted side effects at higher doses .
- Potential for Abuse : Due to its role in the synthesis of methamphetamine, there are regulatory controls surrounding its sale and use .
Clinical Trials
A multicenter study demonstrated that this compound effectively reduces nasal congestion severity in children aged 6 to 11 years compared to placebo, indicating its efficacy in pediatric populations .
Pharmacokinetic Studies
Research on the pharmacokinetics of this compound shows a half-life of approximately 4.7 hours with significant variations based on individual metabolic rates. This knowledge aids in optimizing dosing regimens for different patient populations .
Mechanism of Action
(-)-Pseudoephedrine exerts its effects primarily by stimulating the adrenergic receptors in the sympathetic nervous system. It acts as a sympathomimetic agent, causing vasoconstriction and reducing nasal congestion. The compound’s mechanism of action involves the release of norepinephrine from storage vesicles in nerve terminals, leading to increased adrenergic receptor activation and subsequent physiological responses.
Comparison with Similar Compounds
Structural and Pharmacological Comparisons
Table 1: Key Features of (-)-Pseudoephedrine and Analogous Compounds
Key Findings :
- Potency : Ephedrine is 3–4× more potent than PSE in raising diastolic blood pressure (BP). For example, 60–90 mg ephedrine vs. 210–240 mg PSE is required to achieve similar BP elevation .
- Safety Profile : PSE causes smaller increases in systolic BP (+0.99 mmHg) and heart rate (+2.83 bpm) than ephedrine, though higher doses or immediate-release formulations amplify risks .
Pharmacokinetic Comparison
Table 2: Pharmacokinetic Parameters
Key Findings :
- Absorption : PSE is rapidly absorbed (median Tₘₐₓ ~2 hours) and unaffected by coadministration with ibuprofen .
- Elimination : PSE is primarily excreted renally, whereas ephedrine undergoes hepatic metabolism .
Adverse Effects and Regulatory Status
- Cardiovascular Risks : PSE is associated with acute coronary syndrome in rare cases, particularly at supratherapeutic doses . Ephedrine poses higher risks due to stronger adrenergic effects .
- Regulatory Status : PSE is restricted in many countries due to its role as a methamphetamine precursor. Ephedrine faces stricter controls owing to historical misuse .
Clinical Efficacy
- Nasal Decongestion : PSE shows statistically significant improvement in congestion scores compared to placebo, with effects peaking at 1–4 hours post-dose .
Biological Activity
(-)-Pseudoephedrine, a sympathomimetic amine, is primarily used as a nasal decongestant. It is structurally related to ephedrine and exhibits similar but milder sympathomimetic effects. This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, clinical effects, and safety profile.
This compound acts through a mixed mechanism that includes both direct and indirect stimulation of adrenergic receptors:
- Indirect Action : It promotes the release of norepinephrine (NE) from sympathetic nerve endings, leading to vasoconstriction and decreased nasal mucosal blood flow.
- Direct Action : It has weak agonistic activity at alpha (α) and beta (β) adrenergic receptors, contributing to its decongestant effects .
The compound's action is primarily mediated through α1-adrenergic receptor stimulation, which causes vasoconstriction in the nasal mucosa, thereby reducing congestion .
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion as follows:
Pharmacokinetic Parameter | Value |
---|---|
Onset of Action | 30 minutes |
Time to Reach Maximum Concentration (Cmax) | 1–4 hours (extended-release: 2–6 hours) |
Duration of Action | 4–12 hours |
Biological Half-Life | 3–16 hours |
Renal Clearance | 0.44–0.46 L/h/kg |
This compound is primarily excreted unchanged in the urine (43–96%), with only a small fraction metabolized to norpseudoephedrine .
Efficacy in Treating Nasal Congestion
Numerous studies have demonstrated the efficacy of this compound in alleviating nasal congestion due to colds or allergies. A multicenter randomized controlled trial showed that it significantly reduced the severity of nasal congestion compared to placebo .
Cardiovascular Effects
While generally well-tolerated, this compound can cause mild increases in blood pressure and heart rate. A meta-analysis indicated an increase in systolic blood pressure (SBP) by approximately 1 mm Hg and heart rate by about 3 beats per minute . Notably, the effects were more pronounced at higher doses and in immediate-release formulations.
Side Effects
Common side effects associated with this compound include insomnia (5% incidence), headache, and hypertension. The risk of side effects tends to be minimal at recommended doses; however, higher doses may lead to increased cardiovascular responses .
Toxicity
The oral LD50 for this compound is reported to be approximately 2206 mg/kg in rats and 726 mg/kg in mice, indicating a relatively low toxicity profile under normal usage conditions .
Case Studies
- Performance Enhancement : A study involving male athletes found that administering 2.5 mg/kg of this compound improved performance in 1500-meter running trials by approximately 2.1% without significant side effects or metabolic changes .
- Hypertension Management : In patients with controlled hypertension, a slight increase in SBP was observed when using this compound, suggesting caution in hypertensive individuals .
Q & A
Basic Research Questions
Q. What are the critical factors to consider when developing an HPLC method for quantifying (-)-pseudoephedrine in multi-component formulations?
Methodological considerations include mobile phase composition (e.g., acetonitrile ratio, buffer pH, ionic strength), column selection (e.g., cyanopropyl columns for polar interactions), and detection wavelength (e.g., 240 nm). A factorial design approach can optimize resolution by testing variables like pH (5.5–6.5), ionic strength (20–30 mM), and acetonitrile content (55–65%) . Validation parameters (linearity, LOD, LOQ) should adhere to ICH guidelines, with calibration ranges typically spanning 25–135 µg/mL for this compound .
Q. How do the stereochemical differences between this compound and ephedrine influence their pharmacological activity?
this compound (1R,2S configuration) and ephedrine (1R,2R) differ in hydroxyl group orientation, affecting receptor binding. This compound acts as an indirect sympathomimetic with weaker cardiovascular effects, while ephedrine directly stimulates α- and β-adrenergic receptors. This structural divergence impacts their use in decongestants versus bronchodilators .
Q. What validation protocols ensure the accuracy of this compound quantification in stability-indicating assays?
Key steps include:
- Specificity : Resolving degradation products (e.g., expired tablet analysis) using optimized chromatographic conditions .
- Precision : Repeatability (%RSD < 2%) and intermediate precision assessed via inter-day studies .
- Recovery : Standard addition methods (e.g., 99.81% recovery for this compound) to confirm minimal matrix interference .
Q. Which analytical techniques are suitable for detecting this compound in biological fluids?
LC-MS/MS is preferred for high sensitivity (LOD: 0.13 µg/mL) and specificity, especially when coupled with protein precipitation or liquid-liquid extraction. HPLC-UV with cyanopropyl columns and volatile buffers (e.g., ammonium acetate) can also be adapted for biological matrices .
Q. How does ionic strength modulate the retention behavior of this compound in reversed-phase chromatography?
Higher ionic strength increases buffer polarity, enhancing electrostatic interactions between protonated this compound and the stationary phase. This prolongs retention, but excessive ionic strength may reduce resolution with co-eluting analytes like cetirizine .
Advanced Research Questions
Q. How can multivariate factorial design resolve contradictions in chromatographic optimization data for this compound?
A 2³ full factorial design with ANOVA identifies significant variables (e.g., acetonitrile ratio, pH) and interactions. For instance, a first-order model revealed acetonitrile (positive effect) and ionic strength (negative effect) on resolution. Center points and lack-of-fit tests confirm linearity, while 3D response surfaces guide optimal conditions (e.g., 56% acetonitrile, pH 5.5) .
Q. What experimental strategies mitigate the limitations of ion-pair chromatography for this compound analysis?
Ion-pair reagents (e.g., alkyl sulfonates) improve retention but damage columns. Alternatives include:
- Cyanopropyl columns : Utilize polar interactions without ion-pairing .
- pH optimization : Protonate this compound (pKa ~9.4) at lower pH to enhance retention in reversed-phase systems .
- Hydrophilic interaction chromatography (HILIC) : Effective for polar basic compounds .
Q. How does this compound function as a chiral auxiliary in asymmetric synthesis?
As a tertiary amide, this compound forms enolates that undergo diastereoselective alkylations (up to 99% ee). Post-reaction, cleavage with LiAlH₄ or hydrolysis yields enantiomerically pure carboxylic acids, alcohols, or ketones. This method is cost-effective due to this compound’s commercial availability .
Q. What statistical approaches reconcile conflicting data on this compound’s cardiovascular effects in clinical studies?
Meta-analyses using random-effects models (e.g., weighted mean differences) account for heterogeneity. For example, pseudoephedrine increases systolic BP by 0.99 mmHg (95% CI: 0.08–1.90) and heart rate by 2.83 bpm, with greater effects in immediate-release formulations. Subgroup analyses by dose and population (e.g., hypertensive patients) clarify discrepancies .
Q. How do advanced polymer matrices in pseudoephedrine formulations impact analytical method development?
Matrices like IMPEDE® or TAREX® reduce extractability for illicit use but complicate sample preparation. Methods require:
Properties
IUPAC Name |
(1R,2R)-2-(methylamino)-1-phenylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(11-2)10(12)9-6-4-3-5-7-9/h3-8,10-12H,1-2H3/t8-,10+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGRBVOPPLSCSI-SCZZXKLOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC=CC=C1)O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90185895 | |
Record name | (-)-Pseudoephedrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90185895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>24.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID11532919 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
321-97-1 | |
Record name | (-)-Pseudoephedrine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=321-97-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (-)-Pseudoephedrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000321971 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (-)-Pseudoephedrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90185895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [R-(R*,R*)]-α-[1-(methylamino)ethyl]benzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.722 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PSEUDOEPHEDRINE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S76J9U46ST | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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